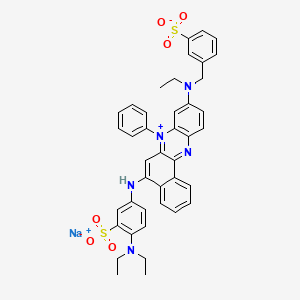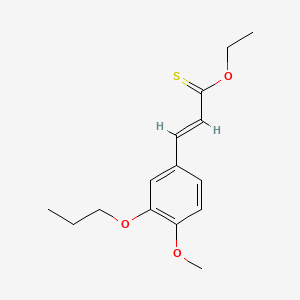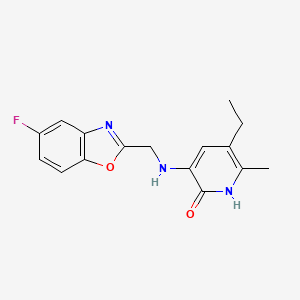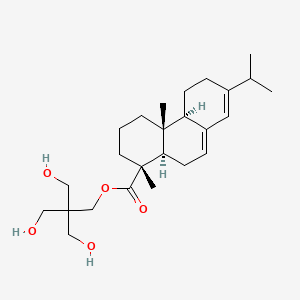![molecular formula C18H20K2O12P2 B12780939 dipotassium;[2-[hydroxy(oxido)phosphoryl]oxy-3-methoxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] hydrogen phosphate CAS No. 1014615-46-3](/img/structure/B12780939.png)
dipotassium;[2-[hydroxy(oxido)phosphoryl]oxy-3-methoxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] hydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipotassium;[2-[hydroxy(oxido)phosphoryl]oxy-3-methoxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] hydrogen phosphate is a complex organic compound that features a combination of phosphate groups and methoxy-substituted phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium;[2-[hydroxy(oxido)phosphoryl]oxy-3-methoxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] hydrogen phosphate typically involves the reaction of appropriate phenyl derivatives with phosphoric acid derivatives under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors where the reactants are combined in precise ratios. The process would be optimized for yield and purity, with steps for purification and quality control to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenyl groups can be reduced to form more saturated derivatives.
Substitution: The hydrogen atoms on the phenyl rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce more saturated phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a reagent or intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable tool in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of phosphate groups on biological systems. It can serve as a model compound for understanding phosphate metabolism and signaling pathways.
Medicine
In medicine, this compound could have potential applications as a drug or therapeutic agent. Its ability to interact with biological molecules makes it a candidate for drug development and pharmacological studies.
Industry
In industrial applications, this compound may be used in the production of specialty chemicals, pharmaceuticals, and other high-value products. Its unique properties make it suitable for various industrial processes.
作用機序
The mechanism by which dipotassium;[2-[hydroxy(oxido)phosphoryl]oxy-3-methoxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] hydrogen phosphate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphate groups can participate in phosphorylation reactions, while the phenyl groups can interact with hydrophobic pockets in proteins.
類似化合物との比較
Similar Compounds
Dipotassium phosphate: A simpler phosphate compound used in various applications.
Trimethoxyphenyl derivatives: Compounds with similar phenyl groups but different functional groups.
Uniqueness
The uniqueness of dipotassium;[2-[hydroxy(oxido)phosphoryl]oxy-3-methoxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] hydrogen phosphate lies in its combination of phosphate and methoxy-substituted phenyl groups. This structure provides a unique set of chemical and biological properties that distinguish it from other compounds.
特性
CAS番号 |
1014615-46-3 |
|---|---|
分子式 |
C18H20K2O12P2 |
分子量 |
568.5 g/mol |
IUPAC名 |
dipotassium;[2-[hydroxy(oxido)phosphoryl]oxy-3-methoxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] hydrogen phosphate |
InChI |
InChI=1S/C18H22O12P2.2K/c1-25-13-8-7-12(16(29-31(19,20)21)18(13)30-32(22,23)24)6-5-11-9-14(26-2)17(28-4)15(10-11)27-3;;/h5-10H,1-4H3,(H2,19,20,21)(H2,22,23,24);;/q;2*+1/p-2/b6-5-;; |
InChIキー |
IQYUGENRXZHYER-XNOMRPDFSA-L |
異性体SMILES |
COC1=C(C(=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)[O-])OP(=O)(O)[O-].[K+].[K+] |
正規SMILES |
COC1=C(C(=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)[O-])OP(=O)(O)[O-].[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(3S,3aR,6S,6aR)-3-[4-(3-phenoxypropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;dihydrochloride](/img/structure/B12780896.png)



![ethyl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate](/img/structure/B12780917.png)



![[3,4,5,21,22,23-Hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl] 2-[5-[[3,4,5,21,22,23-hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl]oxycarbonyl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxybenzoate](/img/structure/B12780937.png)
